3-fluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
3-fluoro-N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O4S/c1-29-19-9-7-16(13-17(19)22)30(27,28)23-11-2-12-25-20(26)10-8-18(24-25)14-3-5-15(21)6-4-14/h3-10,13,23H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNHAQNIEYXFPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-fluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-4-methoxybenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H19F2N3O4S
- Molecular Weight : 435.4 g/mol
- IUPAC Name : 3-fluoro-N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-4-methoxybenzenesulfonamide
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. Research indicates that compounds with similar structures often act as inhibitors for key enzymes in pathways such as inflammation and cancer progression.
Inhibition Studies
Recent studies have highlighted the potential of this compound as an inhibitor of Janus Kinase (JAK) pathways, which play a crucial role in immune response and cell signaling. For instance, a related compound demonstrated moderate inhibitory activity against JAK3, suggesting that this class of compounds may be effective in treating conditions like rheumatoid arthritis and certain cancers.
Study on Anticancer Activity
A study conducted on pyridazine derivatives, including our compound of interest, showed promising results in inhibiting cancer cell proliferation. The compound was tested against various cancer cell lines, revealing significant cytotoxic effects at micromolar concentrations. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Pharmacokinetic Profile
In terms of pharmacokinetics, the compound exhibited favorable properties such as moderate oral bioavailability and a reasonable half-life in preliminary animal studies. These attributes are critical for its potential development as an oral therapeutic agent .
Comparative Analysis
The following table summarizes key findings from studies on this compound compared to other similar compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C20H19F2N3O4S
- Molecular Weight : 435.4 g/mol
- IUPAC Name : 3-fluoro-N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-4-methoxybenzenesulfonamide
Medicinal Chemistry
3-fluoro-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-4-methoxybenzenesulfonamide has been investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with specific biological targets, including enzymes and receptors involved in various diseases.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit certain cancer cell lines by interfering with signaling pathways associated with cell proliferation and survival. The presence of the pyridazine moiety is particularly relevant, as compounds with similar structures have shown promise against various cancers by acting on histone deacetylases (HDACs) and other targets.
Enzyme Inhibition
Research has highlighted the compound's ability to act as an inhibitor of Janus kinase (JAK) enzymes. JAKs play crucial roles in cellular signaling pathways related to immune responses and hematopoiesis.
- Mechanism of Action : The compound likely binds to the ATP-binding site of JAKs, preventing substrate phosphorylation and disrupting downstream signaling cascades. This inhibition could be beneficial in treating conditions characterized by dysregulated JAK signaling, such as autoimmune diseases and certain cancers .
Antimicrobial Properties
Given its sulfonamide structure, this compound may exhibit antimicrobial activity. Sulfonamides are known for their broad-spectrum antibacterial effects, which could extend to this compound.
Case Study 1: Anticancer Efficacy
A study conducted on various derivatives of pyridazine-based compounds demonstrated that modifications similar to those found in this compound led to enhanced cytotoxicity against human cancer cell lines. The results indicated that the fluorinated phenyl ring and the sulfonamide group contributed significantly to the observed biological activity.
Case Study 2: JAK Inhibition
In a series of experiments aimed at evaluating JAK inhibitors, compounds structurally related to this compound exhibited moderate inhibitory activity against JAK3. This suggests potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory diseases .
Comparison with Similar Compounds
Structural Analogues in Patent Literature
Example 53 (): 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Core Structure: Pyrazolo[3,4-d]pyrimidine linked to a chromenone (4-oxo-4H-chromen-2-yl) group.
- Key Substituents :
- Fluorophenyl groups (3-fluorophenyl and 5-fluoro).
- Benzamide group with isopropyl chain.
- Physical Properties :
Comparison :
- The target compound uses a pyridazinone core, whereas Example 53 employs a pyrazolopyrimidine-chromenone hybrid.
- Both compounds feature fluorinated aromatic rings, but Example 53 lacks a sulfonamide group, instead utilizing a benzamide moiety. Sulfonamides generally exhibit higher acidity and solubility compared to amides, which may influence pharmacokinetics .
Example 1 (): (5-((5-(3-chloro-5-cyanophenoxy)-4-(difluoromethyl)-6-oxopyrimidin-1(6H)-yl)methyl)-3-(difluoromethyl)-6-oxopyridazin-1(6H)-yl)methyl dihydrogen phosphate
- Core Structure: Dual pyridazinone and pyrimidinone rings.
- Key Substituents: Difluoromethyl groups (enhance lipophilicity). Chloro-cyanophenoxy and phosphate groups.
- Synthetic Pathway : Likely involves cross-coupling reactions, as seen in ’s Suzuki-Miyaura coupling (boronic acid and palladium catalyst) .
Comparison :
- Both compounds share a pyridazinone core, but Example 1 incorporates difluoromethyl substituents and a phosphate group, which may improve membrane permeability or prodrug activation.
- The target compound’s propyl-sulfonamide linker contrasts with Example 1’s methyl-phosphate group, suggesting divergent biological targeting .
Structural and Functional Implications
Table 1: Key Features of Compared Compounds
Pharmacological Inferences
- Fluorine Substitution : Fluorine atoms in all compounds likely enhance metabolic stability and binding affinity via hydrophobic interactions and reduced CYP450 metabolism.
- Sulfonamide vs.
- Linker Flexibility : The propyl chain in the target compound could confer conformational flexibility, whereas Example 1’s rigid phosphate group may restrict mobility .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including pyridazinone ring formation, sulfonamide coupling, and fluorophenyl group introduction. Key steps include:
- Coupling Reactions : Amide bond formation between the pyridazinone intermediate and the sulfonamide moiety under anhydrous conditions .
- Purification : Column chromatography or recrystallization to isolate intermediates and final products.
- Optimization : Reaction temperature (typically 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., DMAP for acylation) significantly impact yield. Monitoring via TLC and NMR ensures intermediate purity .
Q. Which analytical techniques are essential for structural verification and purity assessment?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and detects impurities (>95% purity threshold) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity and identifies byproducts .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .
Advanced Research Challenges
Q. How can contradictory data on enzyme inhibition efficacy be resolved?
Discrepancies in IC₅₀ values across studies may arise from assay conditions (pH, temperature, co-solvents). Methodological approaches include:
- Orthogonal Assays : Compare results from fluorescence-based assays with radiometric or calorimetric methods .
- Control Experiments : Test compound stability under assay conditions (e.g., pre-incubation in buffer to rule out degradation) .
- Statistical Analysis : Use multivariate regression to isolate variables affecting activity .
Q. What strategies enhance pharmacokinetic properties while retaining target affinity?
Structure-activity relationship (SAR) studies focus on:
- Functional Group Modifications : Replace the methoxy group with bioisosteres (e.g., ethoxy or trifluoromethoxy) to improve metabolic stability .
- Prodrug Design : Introduce ester or carbamate groups on the sulfonamide to enhance solubility .
- In Vitro ADME Profiling : Assess hepatic microsomal stability and CYP450 inhibition to prioritize derivatives .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24 hours, followed by HPLC analysis to detect degradation products .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor structural integrity via NMR .
Q. What experimental models are suitable for studying neuroprotective effects?
- In Vitro : Primary neuronal cultures treated with oxidative stress inducers (e.g., H₂O₂) to measure viability via MTT assay .
- In Vivo : Rodent models of Parkinson’s disease (e.g., MPTP-induced neurodegeneration) with behavioral tests and post-mortem tyrosine hydroxylase analysis .
Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Synthetic Challenges : Scale-up reactions require solvent optimization (e.g., switching from DMF to acetonitrile for easier removal) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
